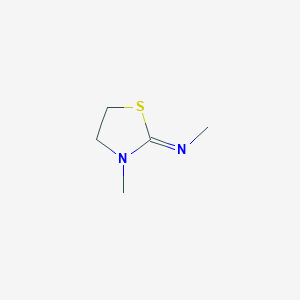

N,3-dimethyl-1,3-thiazolidin-2-imine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methyl-2-(methylimino)thiazolidine is a heterocyclic organic compound that belongs to the thiazolidine family

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazolidin derivatives, including N,3-dimethyl-1,3-thiazolidin-2-imine, have been investigated for their antimicrobial properties. Research indicates that compounds in this class can exhibit significant activity against various Gram-positive bacteria and fungi. For instance, derivatives have shown effectiveness against Staphylococcus and Candida species, suggesting their potential use in treating infections caused by resistant strains .

Anticancer Properties

The anticancer potential of thiazolidin derivatives has been a focal point of research. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including inducing apoptosis and cell cycle arrest. For example, certain thiazolidin-4-one derivatives have been reported to possess antiproliferative activity against human colon adenocarcinoma and breast cancer cell lines . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the thiazolidine ring can enhance anticancer efficacy .

Antidiabetic Effects

Thiazolidin derivatives are also explored for their antidiabetic properties. Certain compounds have been shown to improve insulin sensitivity and glucose uptake in cells, making them candidates for diabetes management . The development of thiazolidinediones (TZDs), a class of antidiabetic medications, underscores the relevance of this compound in metabolic disorders.

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions allows it to be used as a building block for synthesizing more complex molecules. Notably, its application in peptide synthesis highlights its utility in developing biologically active compounds .

Material Science

The unique properties of thiazolidines make them suitable for applications in material science, particularly as stabilizers or additives in polymer formulations. Their polar nature and solvation capabilities enhance the performance of polymeric materials under specific conditions .

Case Study: Anticancer Activity

A study conducted on modified thiazolidinones demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like cisplatin against breast cancer cell lines (MCF7). The most active compounds were those with halogenated substituents on the phenyl ring, indicating a clear relationship between structural modifications and biological activity .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | 5 | Anticancer |

| Compound B | 10 | Anticancer |

| Cisplatin | 20 | Standard Reference |

Case Study: Antimicrobial Efficacy

In another investigation targeting antimicrobial activity, this compound derivatives were tested against various bacterial strains. Results indicated that certain modifications enhanced the spectrum of activity against resistant bacterial strains .

Eigenschaften

CAS-Nummer |

121215-88-1 |

|---|---|

Molekularformel |

C5H10N2S |

Molekulargewicht |

130.21 g/mol |

IUPAC-Name |

N,3-dimethyl-1,3-thiazolidin-2-imine |

InChI |

InChI=1S/C5H10N2S/c1-6-5-7(2)3-4-8-5/h3-4H2,1-2H3 |

InChI-Schlüssel |

NIXBOTVPKCPJTL-UHFFFAOYSA-N |

SMILES |

CN=C1N(CCS1)C |

Kanonische SMILES |

CN=C1N(CCS1)C |

Synonyme |

Methanamine, N-(3-methyl-2-thiazolidinylidene)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.